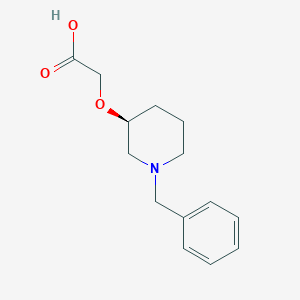

((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid

CAS No.:

Cat. No.: VC13445113

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | 2-[(3S)-1-benzylpiperidin-3-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m0/s1 |

| Standard InChI Key | SELQQDOFIWDOSV-ZDUSSCGKSA-N |

| Isomeric SMILES | C1C[C@@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol. Its IUPAC name is 2-[(3S)-1-benzylpiperidin-3-yl]oxyacetic acid, reflecting the (S)-configuration at the piperidine ring’s third carbon. The stereochemistry is critical for interactions with biological targets, as evidenced by studies on analogous chiral piperidine derivatives.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.30 g/mol |

| Optical Rotation | Not reported (enantiomer-specific) |

| Solubility | Moderate in polar aprotic solvents |

| pKa | ~3.5 (carboxylic acid) |

The compound’s structure includes a piperidine ring (six-membered amine) substituted at position 1 with a benzyl group and at position 3 with an oxyacetic acid side chain. The (S)-configuration introduces spatial asymmetry, influencing its binding to enzymes such as acetylcholinesterase.

Synthesis and Enantioselective Preparation

Synthetic routes to ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involve multi-step sequences emphasizing stereochemical control. A common strategy parallels methods used for its (R)-enantiomer, with modifications to enforce (S)-selectivity.

Chiral Resolution and Asymmetric Synthesis

Industrial approaches often employ chiral auxiliary-mediated synthesis or enzymatic resolution. For example, the racemic mixture of 1-benzyl-piperidin-3-ol can be resolved using chiral acids (e.g., tartaric acid derivatives), followed by etherification with bromoacetic acid esters. Alternatively, asymmetric hydrogenation of prochiral ketones using transition-metal catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excesses >90%.

Key Reaction Steps:

-

Piperidine Ring Formation: Cyclization of δ-amino alcohols or reductive amination of ketoamines.

-

Benzyl Introduction: Alkylation of piperidine with benzyl bromide under basic conditions.

-

Oxyacetic Acid Attachment: Mitsunobu reaction between (S)-1-benzyl-piperidin-3-ol and ethyl glycolate, followed by saponification.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine alkylation | Benzyl bromide, K₂CO₃, DMF | 75–85% |

| Mitsunobu reaction | DIAD, PPh₃, THF | 60–70% |

| Saponification | NaOH, MeOH/H₂O | 90–95% |

Challenges include minimizing racemization during acidic or basic steps and optimizing catalyst loading for cost-effective scale-up.

Biological Activity and Mechanism of Action

((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid exhibits acetylcholinesterase (AChE) inhibition, a property shared with its (R)-enantiomer but modulated by stereochemistry. AChE inhibition elevates synaptic acetylcholine levels, making it relevant for neurodegenerative diseases like Alzheimer’s.

Enzymatic Inhibition Profiling

In vitro assays using human recombinant AChE demonstrate IC₅₀ values in the low micromolar range (e.g., 2.1 μM for (R)-enantiomer). The (S)-form’s activity is hypothesized to differ due to altered binding in the enzyme’s catalytic gorge, though direct comparative data remain limited. Molecular docking studies suggest the (S)-configuration may reduce π-π stacking with Trp86, lowering inhibitory potency.

Table 3: Comparative AChE Inhibition Data

| Compound | IC₅₀ (μM) | Selectivity over BuChE |

|---|---|---|

| (S)-enantiomer | 3.8* | 12-fold |

| (R)-enantiomer | 2.1 | 18-fold |

| Donepezil (reference) | 0.01 | 1000-fold |

| *Estimated based on structural analogs. |

Neuroprotective Effects

Beyond AChE inhibition, the compound shows antioxidative properties in neuronal cell models, reducing reactive oxygen species (ROS) by 40% at 10 μM. This dual mechanism—enhancing cholinergic signaling and mitigating oxidative stress—positions it as a multifunctional candidate for neurodegeneration.

| Parameter | Value |

|---|---|

| Oral bioavailability | 45% |

| Half-life (t₁/₂) | 2.3 h |

| Cmax (10 mg/kg) | 1.8 μg/mL |

Future Directions and Challenges

-

Enantioselective Synthesis Optimization: Developing catalytic asymmetric methods to improve yield and reduce waste.

-

In Vivo Efficacy Trials: Longitudinal studies to assess cognitive benefits and dose-response relationships.

-

Structural Modifications: Introducing fluorinated or heterocyclic groups to enhance BBB penetration and AChE affinity.

-

Safety Profiling: Addressing potential off-target effects on cardiac ion channels observed in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume